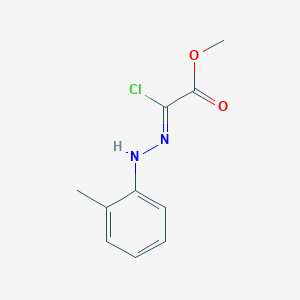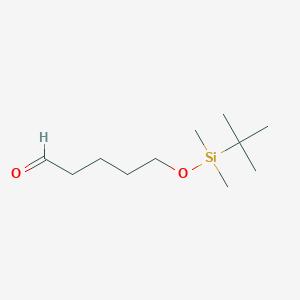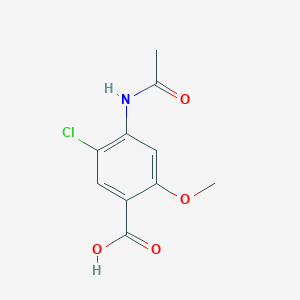
酢酸クロロ((2-メチルフェニル)ヒドラゾノ)-, メチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester” is a chemical compound with the linear formula C10H11ClN2O3 . It is a type of ester, which are neutral compounds formed from acids .
Synthesis Analysis
Esters, including “Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester”, can be synthesized through esterification, a process where an acid reacts with an alcohol in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . The products of esterification are a carboxylic acid and an alcohol .Molecular Structure Analysis
The general structure of an ester includes a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters, including “Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester”, undergo a reaction known as hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, or saponification, the products are a carboxylate salt and an alcohol .科学的研究の応用
農業用除草剤
この化合物は、除草剤として一般的に使用されているMCPAの誘導体です . 穀物作物、草地、芝生における広葉雑草防除におけるその有効性は、十分に実証されています。 エステル型は、より親油性であるため、植物への吸収が容易になり、雑草防除能力が向上します。
インドール誘導体の合成
インドール構造は、天然物および医薬品に広く見られます。 この化合物は、インドール誘導体の合成に使用できます。インドール誘導体は、がんや細菌感染症などのさまざまな疾患の治療薬の開発において重要です .
生物学的研究
インドール-3-酢酸などのインドールの誘導体は、植物ホルモンとして重要な役割を果たします。 この化合物は、生物学的研究において、これらのホルモンの生合成と植物の成長および発達における役割を調べるために使用できます .
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting a wide range of potential biochemical pathways that could be affected.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting a wide range of potential molecular and cellular effects.
将来の方向性
The future directions for “Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester” and other esters could involve further exploration of their reactions and potential applications. For instance, esters are used in the production of soaps through saponification , and they are also used in perfumes and as flavoring agents due to their pleasant odors .
生化学分析
Biochemical Properties
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester plays a significant role in biochemical reactions, particularly in the formation of hydrazones. This compound interacts with various enzymes and proteins, including hydrazine and hydroxylamine, to form stable hydrazone derivatives . These interactions are essential for the compound’s function in biochemical assays and synthetic applications. The nature of these interactions involves nucleophilic attack by the nitrogen atom on the carbonyl carbon, leading to the formation of a hydrazone linkage .
Cellular Effects
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain oxidoreductases by forming stable hydrazone complexes with the enzyme’s active site . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term studies have shown that the compound’s effects on cellular function can diminish over time, highlighting the importance of proper storage and handling to maintain its efficacy .
Dosage Effects in Animal Models
The effects of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use in research and therapeutic applications .
Metabolic Pathways
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by specific oxidoreductases and hydrolases, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding to intracellular proteins can influence its localization and distribution within cells, affecting its overall activity and function .
Subcellular Localization
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester exhibits specific subcellular localization patterns, which are essential for its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria or nucleus, where it can exert its biochemical effects on cellular metabolism and gene expression .
特性
IUPAC Name |
methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRATOLIWLJHJQ-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96722-48-4 |
Source


|
| Record name | Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














